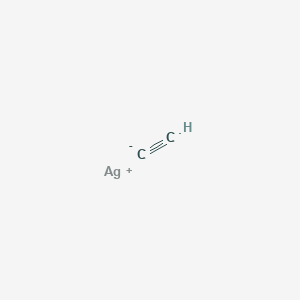
Silver acetylide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver acetylide is an inorganic chemical compound with the formula Ag₂C₂. It is a metal acetylide and can be regarded as a silver salt of the weak acid, acetylene. The compound consists of two carbon atoms linked by a triple bond, forming the anion [C≡C]²⁻, which is balanced by two silver cations. This compound is known for its explosive properties and is used as a primary explosive in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver acetylide can be synthesized by passing acetylene gas through a solution of silver nitrate. The reaction is as follows: [ 2 \text{AgNO}_3(\text{aq}) + \text{C}_2\text{H}_2(\text{g}) \rightarrow \text{Ag}_2\text{C}_2(\text{s}) + 2 \text{HNO}_3(\text{aq}) ] The reaction product is a greyish to white precipitate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves passing acetylene gas through a dilute solution of silver nitrate and nitric acid. This method ensures the formation of a purer and whiter precipitate. The reaction is typically performed at ambient room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Silver acetylide undergoes various types of reactions, including:
Decomposition: this compound decomposes to form silver and carbon. [ \text{Ag}_2\text{C}_2(\text{s}) \rightarrow 2 \text{Ag}(\text{s}) + 2 \text{C}(\text{s}) ]
Reaction with Acids: Like other metal acetylides, this compound reacts with acids to release acetylene gas.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to explosive decomposition.
Acids: Reacts with acids to release acetylene gas.
Major Products Formed:
Silver and Carbon: Decomposition of this compound results in the formation of silver and carbon.
Acetylene Gas: Reaction with acids releases acetylene gas.
Applications De Recherche Scientifique
Silver acetylide has several scientific research applications, including:
Organic Chemistry: Used as a nucleophilic reagent in various organic transformations due to its mildness and low basicity.
Nanotechnology: Employed in the synthesis of graphene-coated silver nanoparticles, which have applications in photovoltaics and other fields.
Catalysis: Used in catalytic reactions involving silver salts, where silver acetylides act as intermediates.
Mécanisme D'action
Silver acetylide exerts its effects primarily through its explosive decomposition. The compound decomposes to form silver and carbon, releasing a significant amount of energy. The molecular targets and pathways involved in its action include:
Decomposition Reaction: The decomposition of this compound into silver and carbon is a key pathway.
Coordination with Alkynes: Silver salts, including this compound, exhibit alkynophilicity due to π-coordination with the carbon-carbon triple bond, facilitating various organic reactions.
Comparaison Avec Des Composés Similaires
Copper Acetylide (Cu₂C₂): Similar to silver acetylide, copper acetylide is also a metal acetylide with explosive properties.
Calcium Carbide (CaC₂): Although not a primary explosive, calcium carbide is another metal acetylide used industrially to produce acetylene gas.
Uniqueness of this compound:
Explosive Properties: this compound is a primary explosive with higher brisance compared to copper acetylide.
Applications in Organic Chemistry: The mildness and low basicity of this compound make it a valuable reagent in organic synthesis.
This compound stands out due to its unique combination of explosive properties and utility in organic chemistry and nanotechnology.
Propriétés
Numéro CAS |
13092-75-6 |
|---|---|
Formule moléculaire |
C2HAg |
Poids moléculaire |
132.90 g/mol |
Nom IUPAC |
silver;ethyne |
InChI |
InChI=1S/C2H.Ag/c1-2;/h1H;/q-1;+1 |
Clé InChI |
SLERPCVQDVNSAK-UHFFFAOYSA-N |
SMILES |
C#[C-].[Ag+] |
SMILES canonique |
C#[C-].[Ag+] |
Synonymes |
Silver acetylide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















